

# An In-depth Technical Guide to Decanenitrile

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## Compound of Interest

Compound Name: Decanenitrile

Cat. No.: B1670064

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For Researchers, Scientists, and Drug Development Professionals

CAS Registry Number: 1975-78-6

**Decanenitrile**, also known as caprinitrile or nonyl cyanide, is a linear aliphatic nitrile with significant applications in organic synthesis and as an intermediate in the manufacturing of various specialty chemicals, including pharmaceuticals and agrochemicals.[1][2] Its unique chemical reactivity, attributed to the cyano ( $-C\equiv N$ ) functional group, allows for its versatile use as a building block for more complex molecules.[3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and safety information, tailored for a technical audience.

## Chemical and Physical Properties

**Decanenitrile** is a colorless to pale yellow liquid at room temperature with a characteristic mild, fatty odor.[1][4] It is insoluble in water but soluble in organic solvents like ethanol and ether.[1] The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties of **Decanenitrile**

Property	Value	Source(s)
CAS Registry Number	1975-78-6	[1][3][5]
Molecular Formula	C <sub>10</sub> H <sub>19</sub> N	[3][4][5]
Molecular Weight	153.26 g/mol	[3][4][6]
Appearance	Clear, colorless to light yellow liquid	[1][4]
Melting Point	-15 °C	[4][7]
Boiling Point	241-243 °C	[4][6][7]
Density	0.81 g/cm <sup>3</sup>	[4][7]
Flash Point	241-243 °C	[4][7]
Refractive Index	1.429 - 1.430	[4][7]
Solubility	Slightly soluble in water; soluble in alcohol and oils	[4]
LogP (Octanol/Water)	3.7 - 3.78	[4][6]

Table 2: Chemical Identifiers for **Decanenitrile**

Identifier Type	Identifier	Source(s)
IUPAC Name	Decanenitrile	[6]
Synonyms	Caprinitrile, Nonyl cyanide, 1-Cyanononane	[1][4][5]
InChI	InChI=1S/C10H19N/c1-2-3-4-5-6-7-8-9-10-11/h2-9H2,1H3	[1][5]
InChIKey	HBZDPWBWBWBJMYRY-UHFFFAOYSA-N	[1][3][5]
SMILES	CCCCCCCCC#N	[1][3]
EC Number	217-830-6	[4][6]
UNII	1602VQ5IVC	[4][6]

Table 3: Spectroscopic Data Availability

Spectroscopic Technique	Availability	Source(s)
Infrared (IR) Spectrum	Data available	[5][8][9]
Mass Spectrometry (MS)	Data available (Electron Ionization)	[5][8][10]
Nuclear Magnetic Resonance (NMR)	<sup>1</sup> H NMR and <sup>13</sup> C NMR data available	[6]
Gas Chromatography (GC)	Data available	[5][8][9]

## Synthesis of Decanenitrile: Experimental Protocols

Several synthetic routes are employed for the preparation of **decanenitrile** and other aliphatic nitriles. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The most common methods include nucleophilic substitution and dehydration of amides.

## Nucleophilic Substitution of Alkyl Halides

This is a classical and widely used method for preparing nitriles.<sup>[11][12]</sup> It involves the reaction of a primary or secondary alkyl halide with an alkali metal cyanide.

Reaction:  $R-X + NaCN \rightarrow R-CN + NaX$  (where R = nonyl group, X = Br, Cl)

Experimental Protocol:

- **Materials:** 1-Bromononane (or other suitable nonyl halide), sodium cyanide (NaCN) or potassium cyanide (KCN), and a suitable solvent such as ethanol or DMSO.<sup>[4][11]</sup>
- **Procedure:** The alkyl halide is heated under reflux with a solution of sodium or potassium cyanide in ethanol.<sup>[11][13]</sup> The use of an alcoholic solvent is crucial to prevent the formation of alcohol byproducts, which can occur if water is present.<sup>[11][13]</sup>
- **Reaction Conditions:** The mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by techniques like TLC or GC.
- **Work-up and Purification:** After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over an anhydrous salt (e.g.,  $MgSO_4$ ), and the solvent is removed under reduced pressure. The resulting crude **decanenitrile** is purified by vacuum distillation.

## Dehydration of Primary Amides

Nitriles can also be synthesized through the dehydration of primary amides using a strong dehydrating agent.<sup>[3][11]</sup> For **decanenitrile**, the starting material would be decanamide.

Reaction:  $CH_3(CH_2)_8CONH_2 + \text{Dehydrating Agent} \rightarrow CH_3(CH_2)_8CN + H_2O$

Experimental Protocol:

- **Materials:** Decanamide, and a dehydrating agent such as phosphorus(V) oxide ( $P_4O_{10}$ ), thionyl chloride ( $SOCl_2$ ), or phosphorus oxychloride ( $POCl_3$ ).<sup>[11][12]</sup>
- **Procedure (using  $P_4O_{10}$ ):** A solid mixture of decanamide and phosphorus(V) oxide is heated.<sup>[11][13]</sup>

- **Reaction Conditions:** The mixture is heated strongly, causing the elimination of a water molecule from the amide group.
- **Work-up and Purification:** The liquid **decanenitrile** product is collected directly via simple distillation from the reaction mixture.[11][13] Further purification can be achieved if necessary.

## Free Radical Addition to Olefins

A documented method for **decanenitrile** synthesis involves the free-radical addition of acetonitrile to an  $\alpha$ -olefin, such as 1-octene.[3][14] This process is a chain reaction involving initiation, propagation, and termination steps.[3]

Experimental Protocol (Example):

- **Materials:** 1-Octene, acetonitrile, and a free-radical initiator like di-tert-butyl peroxide.[14]
- **Procedure:** Acetonitrile, 1-octene, and the initiator are charged into a high-pressure autoclave. The reactor is sealed, deoxygenated, and pressurized (e.g., with nitrogen).[14]
- **Reaction Conditions:** The autoclave is heated to a high temperature (e.g., 180°C) under autogenous pressure for a specified period (e.g., one hour).[14]
- **Work-up and Purification:** After cooling and depressurizing, the resulting liquid is stripped of volatile components using a rotary evaporator. The product-containing residue is then isolated and purified by fractional distillation under vacuum.[14]

## Applications in Research and Drug Development

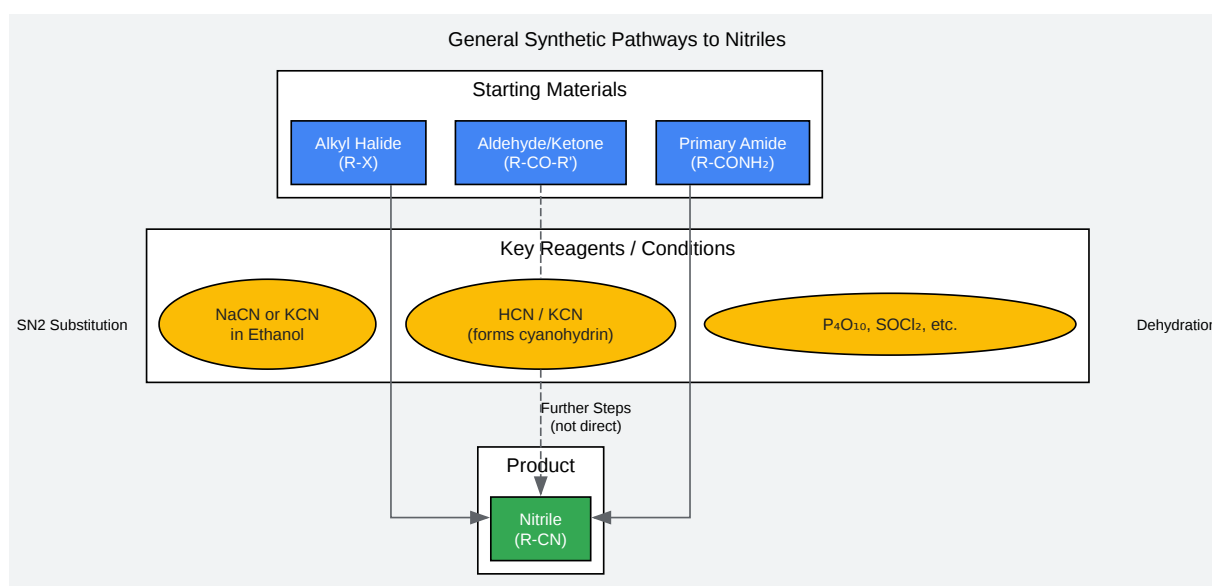
**Decanenitrile** serves as a valuable intermediate in organic synthesis.[2] Its cyano group can be readily transformed into other functional groups such as carboxylic acids (via hydrolysis), primary amines (via reduction), and ketones (via Grignard reactions), making it a versatile precursor for a wide range of more complex molecules.[3]

In the context of drug development, the nitrile group is present in over 30 approved pharmaceuticals.[15] Incorporating a nitrile moiety can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and in some cases, act as a "warhead" for covalent

inhibitors.[15][16] While **decanenitrile** itself is not a therapeutic agent, its role as a building block for creating larger, more complex molecules makes it relevant to medicinal chemists and drug development professionals.[2]

## Visualizations: Synthesis and Chemical Logic

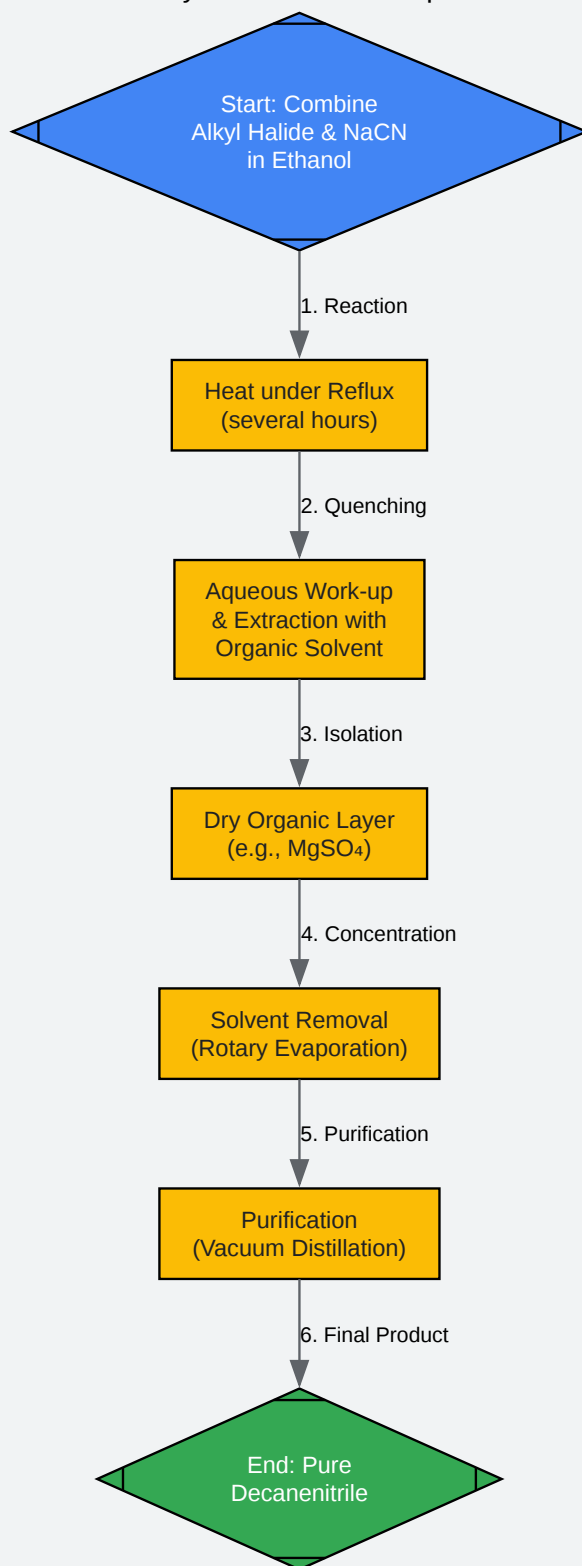
The following diagrams illustrate the key synthetic pathways for nitriles and a general workflow for their preparation.



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Caption: Key synthetic routes for the preparation of nitriles.

## Workflow: Nitrile Synthesis via Nucleophilic Substitution

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Caption: General experimental workflow for nitrile synthesis.

## Safety and Handling

**Decanenitrile** is considered hazardous and should be handled with appropriate safety precautions. It can be toxic if swallowed or absorbed through the skin and may cause irritation to the skin and eyes.[1][17]

- **Handling:** Work in a well-ventilated area, preferably under a chemical fume hood.[2][18] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][17]
- **Storage:** Store in a cool, dry, well-ventilated place away from heat and ignition sources.[2][4] Keep containers tightly closed when not in use.[2]
- **First Aid:** In case of eye contact, flush with plenty of water for at least 15 minutes.[17] For skin contact, wash the affected area with soap and water.[17][19] If inhaled, move to fresh air.[17] In case of ingestion, wash out the mouth with water.[17] Seek medical attention in all cases of exposure.[17][19]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[20]

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